6-ethoxy-1-[(4-methoxyphenyl)methyl]-3-(4-methylbenzoyl)-1,4-dihydroquinolin-4-one
Description
6-Ethoxy-1-[(4-methoxyphenyl)methyl]-3-(4-methylbenzoyl)-1,4-dihydroquinolin-4-one is a quinolinone derivative featuring a 1,4-dihydroquinolin-4-one core substituted at positions 1, 3, and 4. The 1-position is occupied by a 4-methoxyphenylmethyl group, the 3-position by a 4-methylbenzoyl moiety, and the 6-position by an ethoxy group. This compound belongs to a class of molecules often synthesized via palladium-catalyzed cross-coupling reactions, as exemplified in related quinoline derivatives (e.g., describes analogous protocols using PdCl₂(PPh₃)₂ and PCy₃ catalysts in DMF) . Structural validation of such compounds typically employs crystallographic techniques (e.g., SHELX software for refinement, as noted in and ) .
Properties
IUPAC Name |
6-ethoxy-1-[(4-methoxyphenyl)methyl]-3-(4-methylbenzoyl)quinolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25NO4/c1-4-32-22-13-14-25-23(15-22)27(30)24(26(29)20-9-5-18(2)6-10-20)17-28(25)16-19-7-11-21(31-3)12-8-19/h5-15,17H,4,16H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIBANUFUWLDUFZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N(C=C(C2=O)C(=O)C3=CC=C(C=C3)C)CC4=CC=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 6-ethoxy-1-[(4-methoxyphenyl)methyl]-3-(4-methylbenzoyl)-1,4-dihydroquinolin-4-one can be achieved through a multi-step synthetic route. The key steps typically involve the formation of the quinolinone core followed by the introduction of the substituents. One common approach is the condensation of an appropriate aniline derivative with an ethyl acetoacetate derivative, followed by cyclization and subsequent functional group modifications. Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to achieve high yields and purity.
Chemical Reactions Analysis
6-ethoxy-1-[(4-methoxyphenyl)methyl]-3-(4-methylbenzoyl)-1,4-dihydroquinolin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be performed using reagents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups within the molecule.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and the reaction conditions. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinolinone derivatives with additional carbonyl or hydroxyl groups, while reduction may produce dihydroquinolinone derivatives with altered substituents.
Scientific Research Applications
Chemistry: The compound serves as a valuable intermediate in the synthesis of more complex molecules and materials. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: Quinolinone derivatives, including this compound, have shown promise as bioactive molecules with potential therapeutic applications. They have been studied for their antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: The compound’s potential as a drug candidate has been explored due to its ability to interact with specific biological targets. Research has focused on its efficacy and safety in preclinical and clinical studies.
Industry: In the materials science field, the compound’s unique properties make it suitable for the development of advanced materials, such as polymers and coatings, with specific functionalities.
Mechanism of Action
The mechanism of action of 6-ethoxy-1-[(4-methoxyphenyl)methyl]-3-(4-methylbenzoyl)-1,4-dihydroquinolin-4-one involves its interaction with molecular targets and pathways within biological systems. The compound may exert its effects by binding to specific enzymes, receptors, or other proteins, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context. For example, in antimicrobial research, the compound may inhibit the growth of bacteria by targeting essential bacterial enzymes or disrupting cell membrane integrity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Quinolinone derivatives exhibit diverse biological and physicochemical properties depending on their substituents. Below is a comparative analysis of the target compound with structurally related analogs:
Table 1: Structural and Functional Comparison of Quinolinone Derivatives
Key Findings:
Electron Effects: The target compound’s 4-methylbenzoyl group (electron-donating) contrasts with the 4-fluorobenzoyl analog (electron-withdrawing) in . Fluorine’s electronegativity may improve metabolic stability but reduce lipophilicity compared to the methyl group .
Steric and Solubility Considerations :
- The benzodioxole carbonyl substituent () adds steric bulk, which could impede molecular interactions in biological systems but improve crystallinity via π-π stacking (as observed in ’s crystal data) .
- Sulfonyl-containing derivatives () exhibit higher polarity, likely enhancing aqueous solubility compared to benzoyl or methoxy-substituted analogs .
Synthetic Accessibility :
- Pd-catalyzed cross-coupling () is a common method for introducing aryl groups at position 3, though substituent choice (e.g., boronic acids in vs. sulfonyl chlorides in ) dictates reaction conditions and yields .
Biological Implications: While biological data for the target compound are absent in the evidence, related quinolinones (e.g., triazole derivatives in ) demonstrate antimicrobial or anticancer activity, suggesting substituent-dependent efficacy .
Biological Activity
6-ethoxy-1-[(4-methoxyphenyl)methyl]-3-(4-methylbenzoyl)-1,4-dihydroquinolin-4-one is a synthetic organic compound belonging to the class of quinolinone derivatives. Its complex structure includes an ethoxy group, a methoxyphenylmethyl group, and a methylbenzoyl group attached to a dihydroquinolinone core. This compound has garnered attention for its potential biological activities, including antimicrobial and anticancer properties.
Chemical Structure and Properties
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| CAS Number | 866588-40-1 |
| Molecular Formula | C27H25NO4 |
| Molecular Weight | 425.49 g/mol |
Synthesis
The synthesis of this compound typically involves a multi-step process that includes the condensation of an appropriate aniline derivative with an ethyl acetoacetate derivative, followed by cyclization and functional group modifications. The optimization of reaction conditions such as temperature and solvent is crucial for achieving high yields and purity.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. It has been shown to inhibit the growth of various bacterial strains by targeting essential bacterial enzymes or disrupting cell membrane integrity. For instance, studies have demonstrated its effectiveness against Gram-positive bacteria, suggesting its potential use in developing new antibacterial agents.
Anticancer Properties
In addition to its antimicrobial effects, this compound has been investigated for its anticancer activity. It has been found to induce apoptosis in cancer cell lines through the modulation of specific signaling pathways. For example, it may inhibit cell proliferation by affecting the cell cycle and promoting programmed cell death in tumor cells.
The mechanism of action involves the compound's interaction with molecular targets within biological systems. It may bind to specific enzymes or receptors, modulating their activity and leading to biological responses such as apoptosis in cancer cells or inhibition of bacterial growth.
Study 1: Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of this compound against various bacterial strains. The results indicated that the compound exhibited a minimum inhibitory concentration (MIC) ranging from 8 to 32 µg/mL for different strains, demonstrating its potential as a lead compound for antibiotic development.
Study 2: Anticancer Activity
Another study focused on the anticancer properties of this compound using human cancer cell lines. The findings revealed that treatment with concentrations of 10 µM led to a significant reduction in cell viability (up to 70%) compared to control groups. The study also highlighted the compound's ability to induce apoptosis as evidenced by increased caspase activity and DNA fragmentation assays.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
